molecular formula C18H22N2 B1349239 trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline CAS No. 149810-35-5

trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline

Cat. No. B1349239
M. Wt: 266.4 g/mol
InChI Key: BABQFMPURPKJNW-UHFFFAOYSA-N
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Patent
US08853186B2

Procedure details

2,6-Diisopropylaniline (2.0 g, 11.3 mmol) was added to a solution of picolinaldehyde (1.2 g, 11.3 mmol) in toluene (200 mL) in a round bottom flask equipped with a Dean-Stark trap, followed by the addition of a catalytic amount of p-toluenesulfonic acid (0.1 g). The reaction mixture was refluxed for 18 h to remove water. The reaction mixture was cooled to rt, and then washed once with water (100 mL), and the toluene was removed under reduced pressure. The resulting residue was purified by chromatography on silica gel to give the desired product (1.2 g, 40% yield) as a pale green solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]([CH3:13])[CH3:12])[C:5]=1[NH2:6])([CH3:3])[CH3:2].[N:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH:20]=O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH:11]([C:7]1[CH:8]=[CH:9][CH:10]=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5]=1[N:6]=[CH:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][N:14]=1)([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)C1=C(N)C(=CC=C1)C(C)C
Name
Quantity
1.2 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
to remove water
WASH
Type
WASH
Details
washed once with water (100 mL)
CUSTOM
Type
CUSTOM
Details
the toluene was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(N=CC2=NC=CC=C2)C(=CC=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.